molecular formula C21H29NO2 B13781900 ETHYLAMINE, 2-((p-BUTOXY-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL- CAS No. 98635-51-9

ETHYLAMINE, 2-((p-BUTOXY-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL-

Katalognummer: B13781900
CAS-Nummer: 98635-51-9
Molekulargewicht: 327.5 g/mol
InChI-Schlüssel: JFILQUOTCRWJCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-butoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine is a complex organic compound with a unique structure that combines a butoxyphenyl group with a phenylmethoxy group and a dimethylethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine typically involves multiple steps. One common approach is to start with the preparation of (4-butoxyphenyl)methanol, which can be synthesized from 4-butoxybenzaldehyde through reduction reactions . This intermediate is then reacted with phenylmethanol under specific conditions to form the phenylmethoxy group. Finally, the dimethylethanamine moiety is introduced through a substitution reaction involving N,N-dimethylethanamine and the intermediate compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-butoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[(4-butoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-[(4-butoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(4-butoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse applications and interactions that are not observed in similar compounds.

Eigenschaften

CAS-Nummer

98635-51-9

Molekularformel

C21H29NO2

Molekulargewicht

327.5 g/mol

IUPAC-Name

2-[(4-butoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C21H29NO2/c1-4-5-16-23-20-13-11-19(12-14-20)21(24-17-15-22(2)3)18-9-7-6-8-10-18/h6-14,21H,4-5,15-17H2,1-3H3

InChI-Schlüssel

JFILQUOTCRWJCG-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.